
Tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate, also known by its systematic name 3-(cyanomethylene)azetidine-1-carboxylic acid tert-butyl ester, is a chemical compound with the molecular formula C9H17NO2S. It is a white to light yellow solid, and its melting point ranges from 68.0°C to 73.0°C . This compound belongs to the class of azetidine derivatives.
准备方法
Synthetic Routes: The synthesis of tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate involves the reaction of appropriate starting materials. One common synthetic route is the reaction between tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate and a cyanomethylating agent (such as acetonitrile). The reaction proceeds under suitable conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization and scale-up would be necessary for industrial production.
化学反应分析
Tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate can participate in various chemical reactions:
Substitution Reactions: It may undergo nucleophilic substitution reactions at the cyanoethyl group.
Reduction Reactions: Reduction of the cyano group could yield the corresponding amine.
Other Transformations: Further functionalization or derivatization can occur.
Cyanomethylation: Acetonitrile (CHCN) is commonly used as the cyanomethylating agent.
Reduction: Various reducing agents (e.g., lithium aluminum hydride, sodium borohydride) can reduce the cyano group.
Major Products: The major products depend on the specific reaction conditions. Reduction of the cyano group would yield the corresponding amine derivative.
科学研究应用
Medicinal Chemistry: It could serve as a building block for drug development.
Chemical Biology: Researchers may explore its interactions with biological targets.
Materials Science: Its unique structure may find applications in materials design.
作用机制
The exact mechanism of action remains an area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
相似化合物的比较
Remember that this compound’s potential lies in its versatility and applications across various scientific domains
属性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-8(5-12)9-6-13(7-9)10(14)15-11(2,3)4/h8-9H,6-7H2,1-4H3 |
InChI 键 |
UTZROFZBLJHFTB-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)C1CN(C1)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



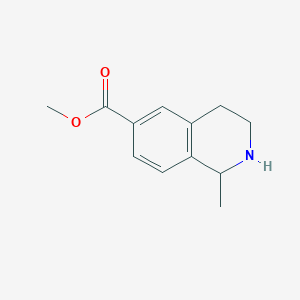
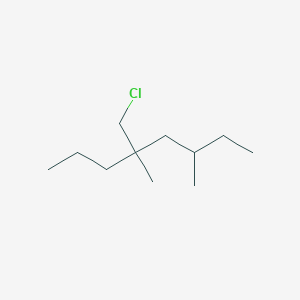
![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
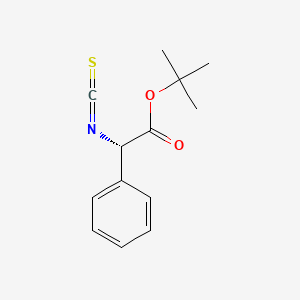
![3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride](/img/structure/B13524353.png)
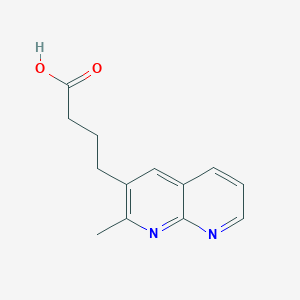
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoicacid](/img/structure/B13524365.png)

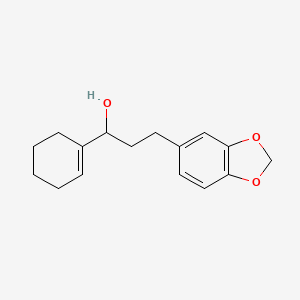



![[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol](/img/structure/B13524406.png)
